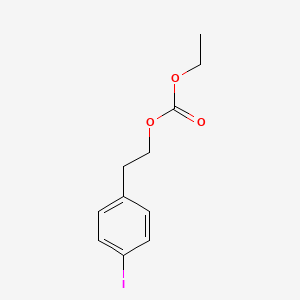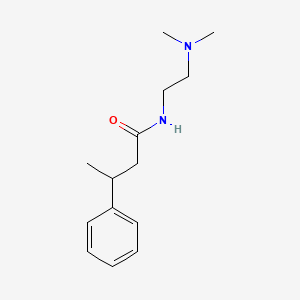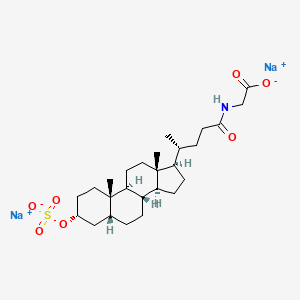
3-Sulfoglycolithocholic Acid Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Sulfoglycolithocholic Acid Disodium Salt is a chemically modified derivative of lithocholic acid, featuring a sulfonic acid group attached to the glycolithocholic acid structure. This compound has garnered attention in scientific research due to its unique properties and applications, particularly in the study of bile acid metabolism and cellular signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3-Sulfoglycolithocholic Acid Disodium Salt are not well-documented. it is likely that the synthesis follows similar routes as those used in laboratory settings, with additional steps to ensure purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Sulfoglycolithocholic Acid Disodium Salt can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: Reduction reactions may target the carbonyl group present in the structure.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-Sulfoglycolithocholic Acid Disodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Studied for its role in bile acid metabolism and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cholesterol-related disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 3-Sulfoglycolithocholic Acid Disodium Salt involves its interaction with specific molecular targets and pathways. The sulfonic acid group plays a crucial role in its biological activity, influencing bile acid metabolism and cellular signaling. The compound is known to inhibit mammalian DNA polymerase β, which may contribute to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Lithocholic Acid: The parent compound from which 3-Sulfoglycolithocholic Acid Disodium Salt is derived. It lacks the sulfonic acid group but shares similar structural features.
Glycolithocholic Acid: Another derivative of lithocholic acid, differing in the presence of a glycol group.
Taurolithocholic Acid: Contains a taurine group instead of a sulfonic acid group, leading to different biological properties.
Uniqueness
This compound is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C26H41NNa2O7S |
|---|---|
Peso molecular |
557.7 g/mol |
Nombre IUPAC |
disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO7S.2Na/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3;;/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33);;/q;2*+1/p-2/t16-,17-,18-,19+,20-,21+,22+,25+,26-;;/m1../s1 |
Clave InChI |
FXMCQRUEVPOMSC-DJOVSRRHSA-L |
SMILES isomérico |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
SMILES canónico |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)

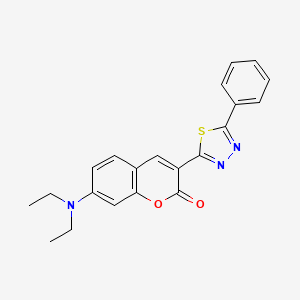
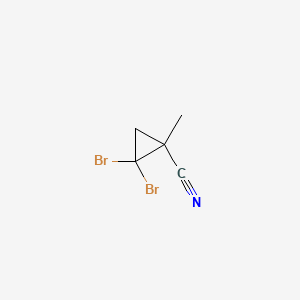
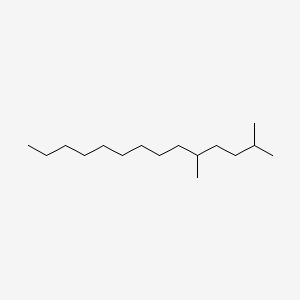
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
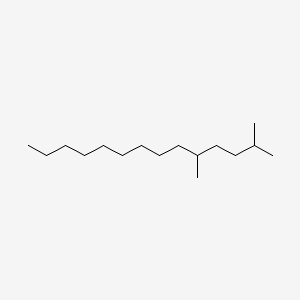
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806337.png)
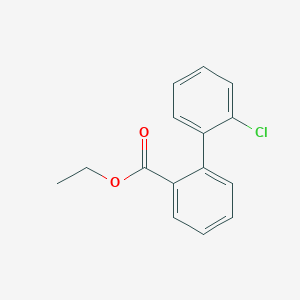
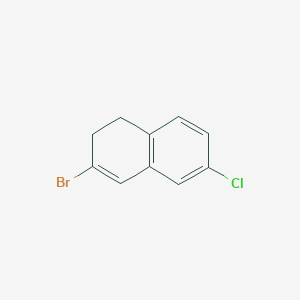
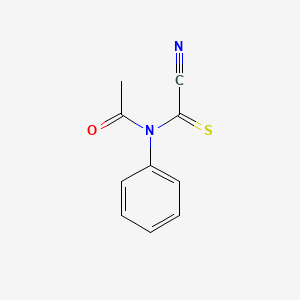
![9-Deaza-2'-deoxyguanosine(2-amino-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[3,2-d]pyrimidin-4-one)](/img/structure/B13806354.png)
